N-Demethyl Trimebutine-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

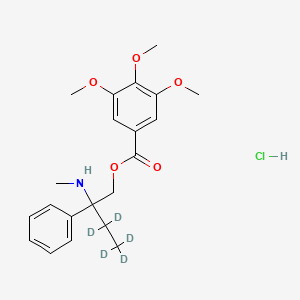

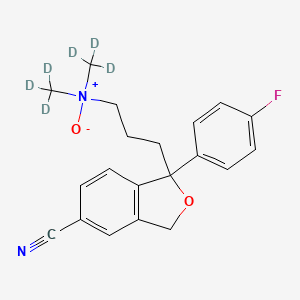

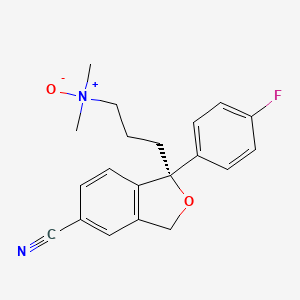

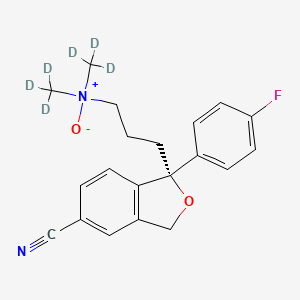

N-Demethyl Trimebutine-d5 Hydrochloride is a compound with the molecular formula C21H28ClNO5 . It is the deuterium labeled version of N-Demethyl Trimebutine hydrochloride . The molecular weight of this compound is 414.9 g/mol .

Synthesis Analysis

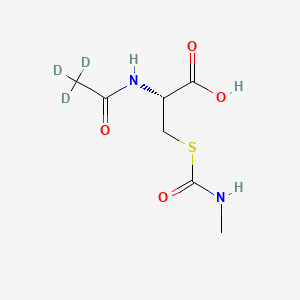

The synthesis of N-Demethyl Trimebutine-d5 Hydrochloride involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . These isotopes are largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

The IUPAC name of N-Demethyl Trimebutine-d5 Hydrochloride is [3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride . The InChI and SMILES representations provide further details about its molecular structure .Physical And Chemical Properties Analysis

N-Demethyl Trimebutine-d5 Hydrochloride has a molecular weight of 414.9 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 414.1969844 g/mol . The topological polar surface area is 66 Ų, and it has a complexity of 440 .Scientific Research Applications

Metabolic Pathways and Kinetics

- Metabolic Pathways : A study revealed that Trimebutine maleate is preferentially metabolized by N-demethylation followed by ester hydrolysis and conjugation, showing species differences in metabolic pathways in vivo (Miura, Chishima, & Takeyama, 1989).

- Metabolite Kinetics : Research on the N-demethylation of Trimebutine to N-monodesmethyl trimebutine in rats showed significant hepatic first-pass metabolism, indicating a predominant N-demethylation pathway (Lee, Chang, & Koh, 1998).

Taste Masking and Formulation Studies

- Taste Masking Evaluation : A study used an artificial taste sensor to evaluate the taste-masking characteristics of Trimebutine formulations, indicating its potential in improving drug palatability (Hashimoto, Tsuji, Miyanaga, Uchida, & Okada, 2006).

Pharmacological Effects

- Antinociceptive Effects : Research demonstrated the antinociceptive action of (S)-N-desmethyl trimebutine in a rat model of neuropathic pain, suggesting its usefulness in pain treatment (Kayser, Christensen, Guilbaud, & Roman, 1999).

Analytical Methods for Determination

- HPLC Determination : A study developed a highly sensitive HPLC method for the simultaneous determination of Trimebutine and its metabolite N-monodesmethyl trimebutine in rat and human plasma (Joo, Chang, Oh, Shin, Na, & Lee, 1999).

Mechanism of Action and Clinical Effects

- Gastrointestinal Motility Modulation : Trimebutine's actions on the gastrointestinal tract are mediated through agonist effects on peripheral opiate receptors and modulation of gastrointestinal peptides, influencing motility and pain management (Delvaux & Wingate, 1997).

Mechanism of Action

Mode of Action

N-Demethyl Trimebutine-d5 Hydrochloride is the deuterium labeled N-Demethyl Trimebutine hydrochloride .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name |

[3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i1D3,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAQAVYYROYHX-LFMIHFMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)